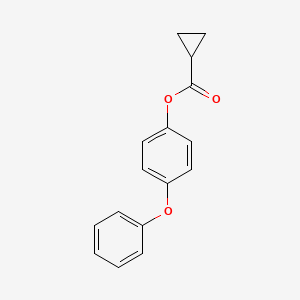
4-Phenoxyphenyl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxyphenyl cyclopropanecarboxylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a member of the cyclopropanecarboxylate family, which is characterized by the presence of a cyclopropane ring attached to a carboxylate group. This compound is often used as an intermediate in the synthesis of other chemicals and has notable insecticidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl cyclopropanecarboxylate typically involves the reaction of 4-phenoxyphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-Phenoxyphenyl magnesium bromide+Cyclopropanecarboxylic acid chloride→4-Phenoxyphenyl cyclopropanecarboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenoxyphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl cyclopropanecarboxylates.
Aplicaciones Científicas De Investigación
4-Phenoxyphenyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its insecticidal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of insecticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenoxyphenyl cyclopropanecarboxylate involves its interaction with the nervous system of insects. It acts by disrupting the normal function of voltage-gated sodium channels, leading to prolonged depolarization of the nerve cells. This results in paralysis and eventual death of the insect. The molecular targets include the sodium channels in the axonal membranes, and the pathways involved are related to the disruption of normal nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, containing a cyclopropanecarboxylate ester group.
Fenvalerate: Another insecticide with a similar mode of action, also containing a cyclopropanecarboxylate ester group.
Uniqueness
4-Phenoxyphenyl cyclopropanecarboxylate is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. Compared to permethrin and fenvalerate, it may exhibit different levels of potency and selectivity in its insecticidal action.
Propiedades
Número CAS |
66264-09-3 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(4-phenoxyphenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C16H14O3/c17-16(12-6-7-12)19-15-10-8-14(9-11-15)18-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
Clave InChI |
SITYBJTYGXLKPX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)OC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















